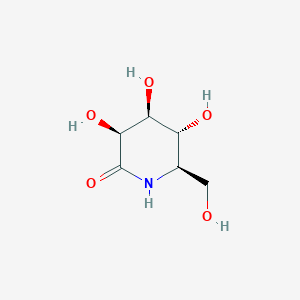
Hex-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hex-2-enoyl chloride, also known as (E)-2-Hexenoyl chloride, is an organic compound with the molecular formula C6H9ClO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a double bond between the second and third carbon atoms and a chlorine atom attached to the carbonyl carbon.
Métodos De Preparación
Hex-2-enoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of hex-2-enoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a catalytic amount of dimethylformamide (DMF). The reaction typically takes place at low temperatures (0°C) and is followed by stirring at room temperature for a few hours until the evolution of gas ceases .
Análisis De Reacciones Químicas
Hex-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of hex-2-enoic acid and its esters.
Reduction: this compound can be reduced to hex-2-enol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to hex-2-enoic acid using oxidizing agents such as potassium permanganate (KMnO4).
Aplicaciones Científicas De Investigación
Hex-2-enoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: this compound is employed in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of hex-2-enoyl chloride involves its reactivity towards nucleophiles. The carbonyl carbon in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The double bond in the molecule also allows for addition reactions, further expanding its reactivity profile.
Comparación Con Compuestos Similares
Hex-2-enoyl chloride can be compared with other acyl chlorides, such as:
Hexanoyl chloride: Unlike this compound, hexanoyl chloride lacks a double bond, making it less reactive in certain addition reactions.
Pent-2-enoyl chloride: This compound has a similar structure but with one less carbon atom, affecting its physical properties and reactivity.
But-2-enoyl chloride: With an even shorter carbon chain, this compound exhibits different reactivity and is used in different synthetic applications
This compound stands out due to its unique combination of a double bond and an acyl chloride functional group, making it a valuable intermediate in various chemical syntheses.
Propiedades
Fórmula molecular |
C6H9ClO |
|---|---|
Peso molecular |
132.59 g/mol |
Nombre IUPAC |
hex-2-enoyl chloride |
InChI |
InChI=1S/C6H9ClO/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3 |
Clave InChI |
NVXGQRPGUGAMNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


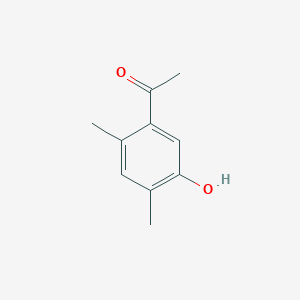
![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11726069.png)
![3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726072.png)
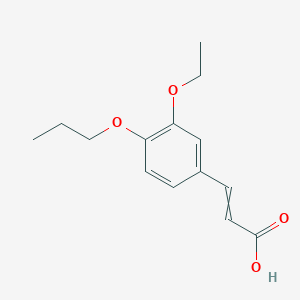
![(2S,3S,8aR)-3-(hydroxymethyl)-8a-methyl-2-phenyl-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B11726082.png)
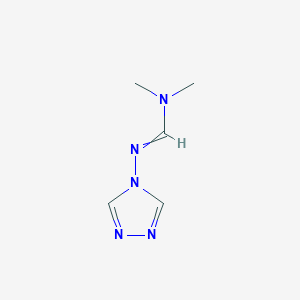

![2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile](/img/structure/B11726105.png)

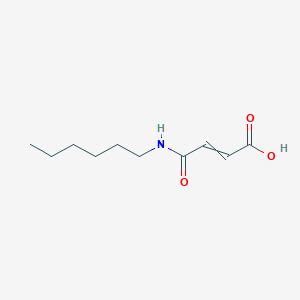
![N'-[(5-bromo-2-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B11726127.png)
![4,4-Dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile](/img/structure/B11726132.png)
![3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11726138.png)
